Rosmanol

Catalog No.
S541831
CAS No.
80225-53-2
M.F
C20H26O5
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosmanol

CAS Number

80225-53-2

Product Name

Rosmanol

IUPAC Name

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1

InChI Key

LCAZOMIGFDQMNC-FORWCCJISA-N

SMILES

O=C1O[C@]2([H])[C@@H](O)C3=C(C(O)=C(O)C(C(C)C)=C3)[C@@]41CCCC(C)(C)[C@]24[H]

Solubility

Soluble in DMSO

Synonyms

(6beta,7alpha)-7,11,12-Trihydroxy-6,20-epoxyabieta-8(14),9(11),12-trien-20-one, rosmanol

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O

Description

The exact mass of the compound Rosmanol is 346.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Abietanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory and Antioxidant Effects

Rosmanol exhibits anti-inflammatory properties, potentially offering benefits in conditions like arthritis and inflammatory bowel disease. Studies have demonstrated its ability to suppress the production of inflammatory mediators and reduce oxidative stress []. Furthermore, Rosmanol's antioxidant activity may contribute to its anti-inflammatory effects by scavenging free radicals that can damage cells and tissues [].

Neuroprotective Potential

Research suggests Rosmanol may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Studies have shown it can protect neurons from damage caused by oxidative stress and inflammation [, ]. Additionally, Rosmanol may improve cognitive function and memory [].

Rosmanol is a naturally occurring diterpene compound primarily extracted from the rosemary plant (Rosmarinus officinalis) and other species in the Salvia genus. It is characterized by its complex molecular structure, which contributes to its diverse biological activities. The compound has gained attention for its potential therapeutic properties, particularly in the fields of oncology and inflammation.

The mechanism underlying Rosmanol's diverse bioactivities is still being elucidated. However, studies suggest it acts through various pathways. For example, Rosmanol's antioxidant activity may be attributed to its ability to scavenge free radicals []. Its anti-inflammatory properties might involve the suppression of pro-inflammatory mediators like NF-κB []. Furthermore, research suggests Rosmanol can induce apoptosis (programmed cell death) in cancer cells by regulating specific signaling pathways [].

Typical of terpenes, including oxidation and reduction processes. Its structure allows it to undergo modifications that enhance its biological activity. Notably, rosmanol has been shown to inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 by modulating signaling pathways like nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) .

Rosmanol exhibits significant biological activities, including:

  • Anti-inflammatory Effects: It has been demonstrated to reduce inflammation by inhibiting the activation of NF-κB and STAT3 pathways, leading to decreased expression of pro-inflammatory genes .
  • Antitumor Properties: Rosmanol induces apoptosis in various cancer cell lines, including breast and colon cancer cells, by disrupting key signaling pathways such as extracellular signal-regulated kinase .
  • Antioxidant Activity: The compound also displays antioxidant properties, contributing to its protective effects against oxidative stress .

The synthesis of rosmanol can be achieved through several methods:

  • Natural Extraction: Rosmanol is primarily isolated from Rosmarinus officinalis through solvent extraction techniques.
  • Semisynthesis: Derivatives of rosmanol can be synthesized through semisynthetic methods that involve modifying naturally occurring precursors. This approach allows for easier access to rosmanol and its derivatives .
  • Total Synthesis: Although more complex, total synthesis routes have been developed that utilize various organic chemistry techniques to construct the rosmanol molecule from simpler compounds .

Rosmanol has a range of applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, rosmanol is being explored for use in drug formulations targeting inflammatory diseases and cancers.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative, rosmanol may be utilized for its antimicrobial properties in food preservation.

Research indicates that rosmanol interacts synergistically with other compounds, notably carnosol, enhancing its therapeutic effects. Studies have shown that the combination of these two compounds can significantly inhibit inflammatory pathways more effectively than either compound alone . This synergy suggests potential for developing combination therapies in treating diseases like rheumatoid arthritis.

Several compounds share structural similarities with rosmanol, each exhibiting unique biological activities:

CompoundSourceBiological ActivityUnique Features
CarnosolRosemaryAnti-inflammatory, anticancerSynergistic effects with rosmanol
Carnosic AcidRosemaryAntioxidant, anti-inflammatoryStronger antioxidant capacity
Abietic AcidPine treesAntimicrobialMore potent antimicrobial properties
Lithospermic AcidLithospermum speciesAntioxidantDistinct structural features

Rosmanol's unique position arises from its specific ability to modulate inflammatory pathways while also exhibiting significant anticancer properties, distinguishing it from other related compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

346.17802393 g/mol

Monoisotopic Mass

346.17802393 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F25TV383OC

Other CAS

80225-53-2

Wikipedia

Rosmanol

Dates

Modify: 2023-08-15
1: Petiwala SM, Johnson JJ. Diterpenes from rosemary (Rosmarinus officinalis): Defining their potential for anti-cancer activity. Cancer Lett. 2015 Oct 28;367(2):93-102. doi: 10.1016/j.canlet.2015.07.005. Epub 2015 Jul 10. Review. PubMed PMID: 26170168.
2: Cheng AC, Lee MF, Tsai ML, Lai CS, Lee JH, Ho CT, Pan MH. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells. Food Chem Toxicol. 2011 Feb;49(2):485-93. doi: 10.1016/j.fct.2010.11.030. Epub 2010 Nov 26. PubMed PMID: 21112365.
3: Abdelhalim A, Karim N, Chebib M, Aburjai T, Khan I, Johnston GA, Hanrahan J. Antidepressant, Anxiolytic and Antinociceptive Activities of Constituents from Rosmarinus Officinalis. J Pharm Pharm Sci. 2015;18(4):448-59. PubMed PMID: 26626245.
4: Lai CS, Lee JH, Ho CT, Liu CB, Wang JM, Wang YJ, Pan MH. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways. J Agric Food Chem. 2009 Nov 25;57(22):10990-8. doi: 10.1021/jf9025713. PubMed PMID: 19856917.
5: Marrero JG, Andrés LS, Luis JG. Semisynthesis of rosmanol and its derivatives. Easy access to abietatriene diterpenes isolated from the genus Salvia with biological activities. J Nat Prod. 2002 Jul;65(7):986-9. PubMed PMID: 12141857.
6: Masuda T, Kirikihira T, Takeda Y. Recovery of antioxidant activity from carnosol quinone: antioxidants obtained from a water-promoted conversion of carnosol quinone. J Agric Food Chem. 2005 Aug 24;53(17):6831-4. PubMed PMID: 16104807.
7: Romo Vaquero M, García Villalba R, Larrosa M, Yáñez-Gascón MJ, Fromentin E, Flanagan J, Roller M, Tomás-Barberán FA, Espín JC, García-Conesa MT. Bioavailability of the major bioactive diterpenoids in a rosemary extract: metabolic profile in the intestine, liver, plasma, and brain of Zucker rats. Mol Nutr Food Res. 2013 Oct;57(10):1834-46. doi: 10.1002/mnfr.201300052. Epub 2013 Apr 27. PubMed PMID: 23625681.
8: Escuder B, Torres R, Lissi E, Labbé C, Faini F. Antioxidant capacity of abietanes from Sphacele salviae. Nat Prod Lett. 2002 Aug;16(4):277-81. PubMed PMID: 12168765.
9: Zeng HH, Tu PF, Zhou K, Wang H, Wang BH, Lu JF. Antioxidant properties of phenolic diterpenes from Rosmarinus officinalis. Acta Pharmacol Sin. 2001 Dec;22(12):1094-8. PubMed PMID: 11749806.
10: Matsingou TC, Petrakis N, Kapsokefalou M, Salifoglou A. Antioxidant activity of organic extracts from aqueous infusions of sage. J Agric Food Chem. 2003 Nov 5;51(23):6696-701. PubMed PMID: 14582962.
11: Tabata K, Kim M, Makino M, Satoh M, Satoh Y, Suzuki T. Phenolic diterpenes derived from Hyptis incana induce apoptosis and G(2)/M arrest of neuroblastoma cells. Anticancer Res. 2012 Nov;32(11):4781-9. PubMed PMID: 23155243.
12: Mena P, Cirlini M, Tassotti M, Herrlinger KA, Dall'Asta C, Del Rio D. Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract. Molecules. 2016 Nov 19;21(11). pii: E1576. PubMed PMID: 27869784.
13: Zhang Y, Adelakun TA, Qu L, Li X, Li J, Han L, Wang T. New terpenoid glycosides obtained from Rosmarinus officinalis L. aerial parts. Fitoterapia. 2014 Dec;99:78-85. doi: 10.1016/j.fitote.2014.09.004. Epub 2014 Sep 6. PubMed PMID: 25200369.
14: Doolaege EH, Raes K, Smet K, Andjelkovic M, Van Poucke C, De Smet S, Verhé R. Characterization of two unknown compounds in methanol extracts of rosemary oil. J Agric Food Chem. 2007 Sep 5;55(18):7283-7. Epub 2007 Aug 8. PubMed PMID: 17685542.
15: Jordán MJ, Castillo J, Bañón S, Martínez-Conesa C, Sotomayor JA. Relevance of the carnosic acid/carnosol ratio for the level of rosemary diterpene transfer and for improving lamb meat antioxidant status. Food Chem. 2014 May 15;151:212-8. doi: 10.1016/j.foodchem.2013.11.068. Epub 2013 Nov 20. PubMed PMID: 24423523.
16: Ibañez E, Kubátová A, Señoráns FJ, Cavero S, Reglero G, Hawthorne SB. Subcritical water extraction of antioxidant compounds from rosemary plants. J Agric Food Chem. 2003 Jan 15;51(2):375-82. PubMed PMID: 12517098.
17: Miura K, Kikuzaki H, Nakatani N. Apianane terpenoids from Salvia officinalis. Phytochemistry. 2001 Dec;58(8):1171-5. PubMed PMID: 11738402.
18: Guerrero IC, Andrés LS, León LG, Machín RP, Padrón JM, Luis JG, Delgadillo J. Abietane diterpenoids from Salvia pachyphylla and S. clevelandii with cytotoxic activity against human cancer cell lines. J Nat Prod. 2006 Dec;69(12):1803-5. PubMed PMID: 17190465.
19: Haraguchi H, Saito T, Okamura N, Yagi A. Inhibition of lipid peroxidation and superoxide generation by diterpenoids from Rosmarinus officinalis. Planta Med. 1995 Aug;61(4):333-6. PubMed PMID: 7480180.
20: Park SY. Neuroprotective and neurotrophic effects of isorosmanol. Z Naturforsch C. 2009 May-Jun;64(5-6):395-8. PubMed PMID: 19678545.

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